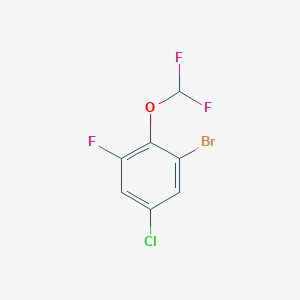

1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene

Description

Properties

IUPAC Name |

1-bromo-5-chloro-2-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRMCVOTGSVIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Aromatic Core with Halogen Substituents

- Starting Material: A fluorinated benzene derivative, such as fluorobenzene or a suitably substituted fluorobenzene.

- Halogenation: The aromatic ring is subjected to electrophilic aromatic substitution (EAS) reactions to introduce bromine and chlorine at specific positions.

| Reaction | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Bromine (Br₂) or N-bromosuccinimide (NBS), Fe or FeBr₃ catalyst | 0–25°C, inert atmosphere | Regioselectivity controlled by directing groups |

| Chlorination | Cl₂ gas or SO₂Cl₂, FeCl₃ catalyst | 0–25°C | Selectivity influenced by existing substituents |

- Halogenation on fluorinated aromatic rings is facilitated by the activating or deactivating nature of existing substituents, allowing for regioselective substitution at desired positions.

Step 2: Introduction of the Difluoromethoxy Group

- The difluoromethoxy group (-O-CF₂H) can be introduced via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) or related reagents.

- The phenolic or phenol-like intermediate is reacted with chlorodifluoromethane in the presence of a base such as potassium carbonate.

| Reagents | Conditions | Notes |

|---|---|---|

| Chlorodifluoromethane | 80–120°C, in polar aprotic solvent (e.g., DMF) | Ensures nucleophilic substitution |

- The nucleophilic substitution of chlorodifluoromethane with phenolic intermediates is a well-documented route, providing the difluoromethoxy functionality with good regioselectivity.

Step 3: Bromination and Chlorination for Final Substitution Pattern

- After installing the difluoromethoxy group, further halogenation may be performed to introduce the bromine and chlorine at specific positions, guided by directing effects of existing substituents.

Step 4: Final Functionalization and Purification

- The final compound is purified via column chromatography or recrystallization.

- Purity is confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Br₂/NBS, Fe/FeBr₃ | CHCl₃ or DCM | 0–25°C | Yes | 70–85% | Regioselective |

| Difluoromethoxy introduction | ClCF₂H, K₂CO₃ | DMF | 80–120°C | No | 65–75% | Nucleophilic substitution |

| Final halogenation | Br₂, Cl₂ | DCM | 0–25°C | No | 60–80% | Regioselectivity critical |

Research Findings and Optimization Strategies

- Selectivity Control: Using directing groups and protecting groups can improve regioselectivity during halogenation.

- Mild Conditions: Employing milder conditions reduces by-product formation and improves overall yield.

- Cost-effective Reagents: Utilizing inexpensive, commercially available reagents such as NBS, chlorodifluoromethane, and common halogenating catalysts.

Chemical Reactions Analysis

1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules, particularly in pharmaceutical development. Its halogenated nature allows for various substitutions that can lead to biologically active compounds.

Biological Studies

Due to its unique structure, it is used in enzyme inhibition studies and receptor binding assays. The presence of halogens can enhance binding affinities and selectivities, making it valuable for drug discovery efforts targeting specific biological pathways.

Medicinal Chemistry

As an intermediate in drug synthesis, this compound is crucial for developing potential therapeutic agents. Its ability to modify pharmacokinetic properties through fluorination can lead to improved drug candidates with better efficacy and reduced side effects.

Agrochemical Development

The incorporation of fluorine into agrochemicals has been shown to significantly enhance their biological activity. This compound is explored for use in the development of herbicides, insecticides, and fungicides, where fluorinated structures often exhibit increased potency.

Table 1: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Biological Studies | Used in enzyme inhibition and receptor binding studies | Drug discovery targeting specific enzymes |

| Medicinal Chemistry | Intermediate for developing therapeutic agents | Creation of potential anti-cancer drugs |

| Agrochemical Development | Enhances biological activity of pesticides | Development of new herbicides |

Research Insights

Recent studies have demonstrated that compounds with similar halogenated structures often exhibit enhanced lipophilicity and metabolic stability, which are critical factors in drug design. For instance, a study on fluorinated benzene derivatives indicated improved binding profiles when tested against various biological targets .

Moreover, the application of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene in agrochemical formulations has shown promising results in field trials, leading to increased crop yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substitutions in halogen positions, alkoxy groups, or additional functional groups. Key examples include:

(a) 5-Bromo-2-chloro-1,3-difluorobenzene (CAS: 17318-08-0)

- Molecular Formula : C₆H₂BrClF₂

- Molar Mass : 229.44 g/mol

- Key Differences : Lacks the difluoromethoxy group, reducing polarity and metabolic stability. Its boiling point (~165°C) is lower due to smaller molecular size .

(b) 5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene (CAS: 929621-32-9)

- Molecular Formula : C₁₁H₁₃BrClFO₂

- Molar Mass : 311.58 g/mol

- Key Differences : Diethoxymethyl group increases steric bulk and lipophilicity, altering solubility in polar solvents .

(c) 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS: 945557-06-2)

- Molecular Formula : C₈H₆BrF₃O

- Molar Mass : 255.03 g/mol

- Key Differences : Difluoromethyl (-CF₂H) instead of difluoromethoxy, reducing electron-withdrawing effects and oxidative stability .

(d) 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene (CAS: 1417567-27-1)

- Molecular Formula : C₈H₄BrF₅O

- Molar Mass : 299.02 g/mol

- Key Differences : Trifluoromethyl (-CF₃) enhances electronegativity and thermal stability compared to the chloro-fluoro substitution in the target compound .

Physicochemical Properties

Biological Activity

1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, offers distinct chemical properties that are valuable in medicinal chemistry and biological research. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C7H3BrClF3O

- Molecular Weight: 275.45 g/mol

- CAS Number: 2167707-96-0

The biological activity of 1-bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity and reactivity, facilitating interactions that lead to biological effects. The chloro(difluoro)methoxy group is particularly notable for forming specific interactions with active sites on proteins, which may result in inhibition or modulation of enzymatic activity.

Biological Activity Overview

1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that derivatives of halogenated benzene compounds exhibit antimicrobial activity. The presence of halogen atoms can enhance the ability of these compounds to disrupt microbial membranes or inhibit essential enzymatic functions within pathogens.

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that halogenated compounds can interact with cellular pathways involved in tumor growth and proliferation. For example, compounds similar to 1-bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene have been noted for their ability to inhibit cancer cell lines by inducing apoptosis or cell cycle arrest .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of fluorinated benzene derivatives, including those similar to 1-bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene. It was found that the introduction of fluorine atoms significantly increased the potency of these compounds against specific enzymes involved in neurotransmitter uptake, suggesting potential applications in treating mood disorders .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of halogenated aromatic compounds. The study demonstrated that compounds with similar structures exhibited significant antifungal activity against various strains, highlighting their potential as therapeutic agents against resistant fungal infections .

Comparative Table of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene | Antimicrobial, Anticancer | Enzyme inhibition, membrane disruption |

| Trifluoromethylbenzene | Antidepressant | Inhibition of serotonin uptake |

| Halodifluoroacetamide-containing peptides | Anticancer | Binding to E3 ligases affecting p53 regulation |

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with a fluorobenzene derivative. The difluoromethoxy group can be introduced via nucleophilic substitution of a hydroxyl group using chlorodifluoromethane under basic conditions. Subsequent bromination and chlorination require careful control of directing effects; meta-substitution is favored due to the electron-withdrawing nature of the difluoromethoxy group. For regioselectivity, low-temperature Friedel-Crafts halogenation or directed ortho-metalation (DoM) may be employed . Purity verification via GC-MS (>95%) and NMR (integration of substituent peaks) is critical .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies fluorine environments (e.g., difluoromethoxy at δ -80 to -85 ppm). NMR confirms aromatic proton splitting patterns.

- GC-MS/HPLC : Quantifies purity (>95% by area normalization) and detects halogenated byproducts.

- Elemental Analysis : Validates C, H, Br, Cl, and F content against theoretical values.

Cross-referencing with literature melting/boiling points (if available) resolves discrepancies in physical property reports .

Advanced Research Questions

Q. What factors influence regioselectivity during halogenation of polyhalogenated benzene derivatives like this compound?

- Methodological Answer : Regioselectivity is governed by:

- Electronic Effects : The difluoromethoxy group (-OCFH) is strongly electron-withdrawing, directing electrophiles to the meta position. Adjacent halogens (Br, Cl) may compete via inductive effects.

- Steric Hindrance : Bulky substituents at the 2-position (difluoromethoxy) limit ortho substitution.

- Reaction Conditions : Low temperatures favor kinetic control (meta products), while higher temperatures may lead to thermodynamic mixtures. Computational modeling (DFT) can predict site reactivity .

Q. How does the difluoromethoxy group impact the compound’s stability under acidic or basic conditions?

- Methodological Answer : The -OCF group is hydrolytically stable compared to -OCH due to the electron-withdrawing fluorine atoms. However, under strong bases (e.g., NaOH), cleavage may occur via nucleophilic attack. Stability testing via accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring is recommended. For storage, anhydrous conditions and inert atmospheres prevent decomposition .

Q. How can conflicting literature data on physical properties (e.g., boiling points) be resolved?

- Methodological Answer : Discrepancies often arise from measurement conditions (pressure, purity). To reconcile

- Reproduce Experiments : Measure boiling points using standardized equipment (e.g., micro-boiling point apparatus).

- Validate Purity : Ensure the compound is >98% pure via GC-MS before measurement.

- Consult Multiple Sources : Cross-check CAS entries (e.g., [202865-57-4] in ) and peer-reviewed journals .

Q. What safety protocols are critical when handling this compound in cross-coupling reactions?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation.

- Spill Management : Neutralize halogenated spills with activated carbon or sodium bicarbonate.

- Waste Disposal : Collect halogenated waste in designated containers for incineration.

- Environmental Precautions : Avoid aqueous discharge; H400 (aquatic toxicity) mandates strict containment .

Data Contradiction Analysis

Q. Why do yields vary in Suzuki-Miyaura coupling reactions involving this compound?

- Methodological Answer : Variability arises from:

- Catalyst Selection : Pd(PPh) may deactivate due to bromide poisoning; XPhos Pd G3 is more robust.

- Solvent Effects : Dioxane vs. toluene impacts reaction rates and byproduct formation.

- Purification Challenges : Halogenated byproducts (e.g., di-brominated analogs) require careful column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.